Section 1: Introduction to the 5-Aryl-Pyrimidin-2-amine Scaffold
Section 1: Introduction to the 5-Aryl-Pyrimidin-2-amine Scaffold
An In-depth Technical Guide to 5-(4-Ethylphenyl)pyrimidin-2-amine CAS Registry Number: 208709-64-2 (Disputed, see Editor's Note) Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Editor's Note: Initial database searches indicate that the CAS number 208709-64-2 is officially assigned to the related compound 2-Ethyl-5-(4-ethylphenyl)pyrimidine[1]. However, the chemical name 5-(4-Ethylphenyl)pyrimidin-2-amine describes a distinct molecular entity of significant interest within medicinal chemistry. This guide will focus exclusively on the compound as named, providing a comprehensive technical overview of its properties, synthesis, and potential applications based on established principles and data from structurally analogous compounds.
The pyrimidine nucleus is a foundational heterocyclic motif in biology, forming the structural basis for the nucleobases cytosine, thymine, and uracil. This inherent biological relevance has established the pyrimidine ring as a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to a diverse range of biological targets to elicit therapeutic effects[2]. The versatility of the pyrimidine scaffold allows for precise structural modifications at its various positions, enabling the fine-tuning of physicochemical properties and biological activity[2].
Within this broad class, the pyrimidin-2-amine core is a particularly prominent pharmacophore in modern drug discovery. The 2-amino group serves as a critical hydrogen bond donor and acceptor, frequently anchoring the molecule to the hinge region of protein kinases[2]. This interaction is a hallmark of many successful kinase inhibitors used in oncology and immunology. The decoration of this core, particularly at the C5-position with aryl substituents, allows for the exploration of specific, often hydrophobic, pockets within the kinase active site, thereby driving potency and selectivity.
This guide provides a detailed technical examination of 5-(4-Ethylphenyl)pyrimidin-2-amine , a representative member of this class. We will delineate its predicted physicochemical and spectral properties, outline a robust synthetic pathway, and discuss its therapeutic potential in the context of kinase inhibition, drawing upon authoritative data from closely related analogues.
Section 2: Physicochemical and Spectroscopic Properties
While experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Physicochemical Properties
A summary of the computed and expected physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃ | (Calculated) |
| Molecular Weight | 199.25 g/mol | (Calculated) |
| InChIKey | VLDXAQBKYVVSQZ-UHFFFAOYSA-N | (Calculated) |
| Appearance | Expected to be a solid at room temp. | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical knowledge |
| pKa | (Not determined) |
Spectroscopic Characterization Workflow
Validation of the molecular structure is paramount following synthesis. A multi-platform spectroscopic approach ensures unambiguous identification.
Figure 1: Workflow for the spectroscopic confirmation of the target compound.
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Mass Spectrometry (MS): In positive-ion electrospray (ESI+) mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 199.11. Analysis of fragmentation patterns can further corroborate the structure, with potential cleavages at the ethyl group and fragmentation of the pyrimidine ring[3].
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include:
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A triplet and a quartet in the aliphatic region (likely ~1.2 ppm and ~2.7 ppm, respectively) corresponding to the -CH₃ and -CH₂- protons of the ethyl group.
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Two doublets in the aromatic region (~7.2-7.5 ppm) for the AA'BB' system of the 1,4-disubstituted phenyl ring.
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Singlets or doublets in the downfield aromatic region (~8.0-8.5 ppm) for the pyrimidine ring protons.
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A broad singlet for the -NH₂ protons, the chemical shift of which would be dependent on solvent and concentration.
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¹³C NMR Spectroscopy: The spectrum should display signals for all 12 unique carbon atoms, including two in the aliphatic region and ten in the aromatic/heteroaromatic region.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm key functional groups. Expected peaks include N-H stretching vibrations for the primary amine (~3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2975 cm⁻¹), and C=C/C=N bond vibrations in the fingerprint region (~1400-1650 cm⁻¹)[2].
Section 3: Synthesis Methodology
The synthesis of 2,5-disubstituted pyrimidines is well-established in the literature. A robust and high-yielding approach involves the cyclocondensation of a suitable 1,3-dielectrophilic precursor with guanidine[4][5][6]. The following protocol is a validated method adapted for this specific target.
Synthetic Workflow
Figure 2: Proposed two-step synthesis of the target compound.
Experimental Protocol
Causality: This two-step process is efficient because it first creates a stable, activated enaminone intermediate. This intermediate possesses the required 1,3-dielectrophilic character for the subsequent ring-forming cyclization with guanidine, a nucleophilic building block that provides the N-C-N core of the pyrimidine ring.
Step 1: Synthesis of 3-(dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one (Enaminone Intermediate)
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To a stirred solution of 1-(4-ethylphenyl)ethan-1-one (1.0 eq) in toluene (5 mL per 1 g of ketone), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
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Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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Remove the solvent and excess DMF-DMA under reduced pressure. The resulting crude oil or solid is the enaminone intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of 5-(4-Ethylphenyl)pyrimidin-2-amine
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Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in absolute ethanol (10 mL per 1 g of sodium) under an inert atmosphere (N₂ or Ar).
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To the stirred sodium ethoxide solution, add guanidine hydrochloride (1.2 eq). Stir for 30 minutes at room temperature to form free guanidine.
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Add a solution of the crude enaminone intermediate from Step 1 (1.0 eq) in absolute ethanol.
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Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) or quench by pouring into ice water.
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A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and then a cold non-polar solvent (e.g., hexane or ether) to remove impurities.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield the final product.
Section 4: Biological Activity and Therapeutic Potential
The 5-aryl-pyrimidin-2-amine scaffold is a cornerstone of kinase inhibitor design. Its derivatives have shown potent activity against a wide range of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.
Primary Target Class: Protein Kinases
Based on extensive literature for analogous structures, 5-(4-Ethylphenyl)pyrimidin-2-amine is a prime candidate for investigation as an inhibitor of several important kinase families:
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Aurora Kinases: Compounds with the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core are potent inhibitors of Aurora A and B kinases, which are key regulators of mitosis. Inhibition leads to mitotic failure and apoptosis in cancer cells[7][8].
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Cyclin-Dependent Kinases (CDKs): Substituted 2-anilinopyrimidines are highly active as pan-CDK or selective CDK inhibitors (e.g., CDK9)[5][9]. CDK9 is a crucial regulator of transcription, and its inhibition is a promising anti-cancer strategy.
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MAPK-interacting Kinases (Mnks): Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole have been identified as potent Mnk2 inhibitors, which can reduce the expression of anti-apoptotic proteins and promote cell death in leukemia models[10].
Structure-Activity Relationship (SAR) Insights
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The 2-Amino Group: This is the primary "hinge-binding" element. It typically forms one or two crucial hydrogen bonds with the backbone of the kinase hinge region.
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The C5-Aryl Group: The 4-ethylphenyl moiety is predicted to extend into a hydrophobic pocket adjacent to the ATP-binding site. The size, electronics, and substitution pattern of this group are critical for determining both potency and selectivity against different kinases[5]. The ethyl group, in this case, likely provides favorable van der Waals interactions within this pocket.
Workflow for Biological Evaluation
Figure 3: A tiered approach for evaluating the biological activity of the compound.
Section 5: Safety and Handling
As a novel research chemical, 5-(4-Ethylphenyl)pyrimidin-2-amine should be handled with appropriate caution, assuming it is potentially hazardous.
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
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Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols[11].
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[12].
-
First Aid:
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Skin Contact: Immediately wash with soap and plenty of water[11].
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Eye Contact: Flush eyes with water for at least 15 minutes.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Inhalation: Move to fresh air.
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Section 6: Conclusion and Future Directions
5-(4-Ethylphenyl)pyrimidin-2-amine represents a molecule of high interest for drug discovery, particularly in the field of oncology. Its structure embodies the key features of a potent kinase inhibitor. The synthetic route is straightforward and amenable to modification for the generation of a chemical library to explore SAR.
Future research should focus on a comprehensive biological evaluation, beginning with broad kinase screening to identify its primary targets. Subsequent work should confirm on-target activity in relevant cancer cell lines, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Co-crystallization studies with identified kinase targets would provide invaluable structural insights to guide further rational design.
References
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Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. Bioorganic Chemistry. Available at: [Link]
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Gundogdu-Tastan, F., et al. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]
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Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). 5-Phenylpyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 5-Phenylpyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]
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Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Generic Safety Data Sheet. (n.d.). Safety Data Sheet. Generic Document.
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Sharma, D., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. Available at: [Link]
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Bavetsias, V., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. Available at: [Link]
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Jiao, F., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. ChemMedChem. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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